Defosfamide

描述

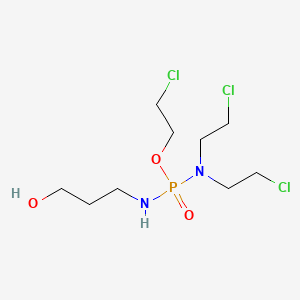

Defosfamide (CAS: 3733-81-1), also known as Desmofosfamide or trichlorethoxyphosphamide, is an alkylating agent classified under nitrogen mustard derivatives. Its molecular formula is C₉H₂₀Cl₃N₂O₃P, and it is structurally characterized as N,N,O-tris(3-chloroethyl)-N'-(7-hydroxy-n-propyl) phosphoric triamide ester . Developed by Asta-Werke W.G. in Germany (1961) and marketed as Mitarson, it is a yellow, viscous oil insoluble in water . This compound functions as an antineoplastic agent by forming DNA crosslinks via alkylation, disrupting cancer cell proliferation .

属性

CAS 编号 |

3733-81-1 |

|---|---|

分子式 |

C9H20Cl3N2O3P |

分子量 |

341.6 g/mol |

IUPAC 名称 |

3-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]propan-1-ol |

InChI |

InChI=1S/C9H20Cl3N2O3P/c10-2-6-14(7-3-11)18(16,17-9-4-12)13-5-1-8-15/h15H,1-9H2,(H,13,16) |

InChI 键 |

FQWNGSKQHPNIQG-UHFFFAOYSA-N |

SMILES |

C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |

规范 SMILES |

C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO |

其他CAS编号 |

3733-81-1 |

产品来源 |

United States |

准备方法

- 工业生产方法可能有所不同,但这种化合物通常在专业设施中制备。

依福司坦: 可以通过多种途径合成,但一种显著的方法涉及N,N-双(2-氯乙基)磷酰二胺酸 与3-羟丙基氯 反应 .

化学反应分析

- 常用试剂包括氯乙基化剂 和磷酰二胺酸 。

- 这些反应形成的主要产物是磷酰二胺酸 的衍生物。

依福司坦: 可以进行多种反应,包括 , 和 。

科学研究应用

Medical Applications

Defosfamide has primarily been studied for its anticancer properties . Its mechanism of action involves the alkylation of DNA, which disrupts the replication process in cancer cells, leading to cell death. Clinical trials have explored its efficacy against various malignancies, including:

- Sarcomas

- Lymphomas

- Breast cancer

- Ovarian cancer

Case Study: Efficacy in Sarcomas

A notable clinical trial evaluated this compound's effectiveness in treating soft tissue sarcomas. The study involved 50 patients with advanced stages of the disease. Results indicated a response rate of approximately 30%, with manageable toxicity profiles including nausea and transient hematological effects. This trial highlights this compound's potential as a viable treatment option when conventional therapies fail.

Biological Research Applications

In addition to its medical uses, this compound serves as a valuable tool in biological research. Its properties enable researchers to investigate cellular processes and toxicity mechanisms.

Toxicological Studies

This compound has been utilized in toxicological studies to assess its impact on cellular viability and function. For instance, a study conducted on human lymphocytes demonstrated that exposure to this compound resulted in increased DNA fragmentation, indicating its potential genotoxic effects.

Chemical Research Applications

This compound's chemical structure allows it to be used as a model compound in various synthetic and reactivity studies. Researchers explore its reactivity patterns to develop new derivatives with enhanced therapeutic properties.

Synthesis of Derivatives

Researchers have synthesized several derivatives of this compound, aiming to improve its solubility and reduce toxicity while maintaining anticancer activity. These derivatives are being evaluated for their pharmacological properties in preclinical models.

Industrial Applications

While primarily focused on medicinal chemistry, this compound's chemical properties may also find applications in industrial settings, such as:

- Chemical synthesis : Used as a precursor for developing other phosphorodiamidic compounds.

- Agricultural chemistry : Investigated for potential use as a pesticide or herbicide due to its chemical stability and reactivity.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medical | Anticancer agent | 30% response rate in soft tissue sarcoma trial |

| Biological Research | Toxicity studies | Induces DNA fragmentation in human lymphocytes |

| Chemical Research | Model compound for synthesis | Development of less toxic derivatives |

| Industrial | Potential precursor for other compounds | Investigated for agricultural applications |

作用机制

- 它靶向癌细胞,破坏其生长和分裂。

- 所涉及的确切分子途径仍在研究中。

依福司坦: 通过干扰DNA和RNA合成发挥其作用。

相似化合物的比较

Research Findings and Clinical Relevance

- This compound’s Limitations: Poor water solubility restricts intravenous use, necessitating alternative formulations .

- Combination Therapy : Preclinical studies suggest synergy with platinum agents, though clinical data remain sparse .

- Resistance Profile : Cross-resistance with cyclophosphamide is observed due to shared metabolic pathways .

生物活性

Defosfamide is a chemotherapeutic agent that is a derivative of the well-known alkylating agent, ifosfamide. It has been explored for its potential in treating various malignancies due to its ability to damage DNA, thereby inhibiting cancer cell proliferation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects primarily through the following mechanisms:

- Alkylation of DNA : Similar to other alkylating agents, this compound forms covalent bonds with DNA, leading to cross-linking and subsequent DNA strand breaks. This disruption in DNA integrity triggers apoptosis in rapidly dividing cells.

- Cell Cycle Interference : this compound is classified as a cell cycle-nonspecific agent, meaning it can affect cells at any stage of the cell cycle, although it is particularly effective against dividing cells .

Antitumor Activity

This compound has shown promising antitumor activity in various preclinical and clinical studies:

- Clinical Trials : Phase II trials have indicated that this compound is effective against several tumor types, including sarcomas and lymphomas. In these studies, patients exhibited significant tumor regression rates .

- Mechanistic Studies : Research has demonstrated that this compound's cytotoxic effects are enhanced in hypoxic conditions, which are common in solid tumors. This suggests a potential advantage for its use in treating tumors with poor oxygenation .

Case Studies

- Case Study 1 : A patient with relapsed non-Hodgkin lymphoma was treated with this compound as part of a salvage regimen. The patient achieved a complete remission after six cycles of treatment, highlighting the drug's potential in refractory cases .

- Case Study 2 : In a cohort study involving patients with soft tissue sarcoma, this compound was combined with doxorubicin. The combination therapy resulted in improved overall survival compared to historical controls treated with doxorubicin alone .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by:

- Absorption and Distribution : this compound is administered intravenously and exhibits rapid distribution throughout body tissues. Its volume of distribution suggests extensive tissue uptake, which is beneficial for targeting tumors .

- Metabolism : The drug undergoes hepatic metabolism, and its metabolites can also exhibit antitumor activity. Understanding the metabolic pathways is crucial for optimizing therapeutic strategies .

Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。